REACTION_CXSMILES
|
[OH-].[K+].[C:3](O)(=O)[CH:4]=C.C(O)[C@H]1O[C@H:13]([O:15][C@:16]2([CH2:25][OH:26])O[C@H:19]([CH2:21]O)[C@@H:18](O)[C@@H:17]2O)[C@H:12](O)[C@@H](O)[C@@H]1O.C(OCCO)(=O)C(C)=C.C([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)(=O)C>O>[CH2:13]([O:15][CH:16]([C:17]1[CH:18]=[CH:19][CH:21]=[CH:4][CH:3]=1)[C:25]([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)=[O:26])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
saccharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept between 40° and 50° C
|
Type
|
ADDITION
|
Details
|
The mixture is then poured into the polymerization trough and polymerization
|
Type
|
CUSTOM
|
Details
|
is effected by UV-radiation at a bath
|
Type
|
CUSTOM
|
Details
|
temperature of 50° C.
|
Type
|
CUSTOM
|
Details
|
a reaction temperature of 60° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |